Cas no 380549-66-6 (2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate structure
380549-66-6 structure
商品名:2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
CAS番号:380549-66-6
MF:C15H13N3O5S
メガワット:347.345822095871
CID:5979632
PubChem ID:4077505

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質

名前と識別子

    • 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
    • Z18838077
    • AB00712697-01
    • EN300-26598693
    • AKOS033645494
    • 380549-66-6
    • starbld0005424
    • [(2-nitrophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • Oprea1_753074
    • インチ: 1S/C15H13N3O5S/c1-24-14-10(5-4-8-16-14)15(20)23-9-13(19)17-11-6-2-3-7-12(11)18(21)22/h2-8H,9H2,1H3,(H,17,19)
    • InChIKey: DAQPIFNCMWKZNS-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C(=CC=CN=1)C(=O)OCC(NC1C=CC=CC=1[N+](=O)[O-])=O

計算された属性

  • せいみつぶんしりょう: 347.05759170g/mol
  • どういたいしつりょう: 347.05759170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 139Ų

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26598693-0.05g
[(2-nitrophenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate
380549-66-6 95.0%
0.05g
$212.0 2025-03-20

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate 関連文献

2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinateに関する追加情報

Professional Introduction to Compound with CAS No 380549-66-6 and Product Name: 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

The compound with the CAS number 380549-66-6 and the product name 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in pharmaceutical development and drug discovery. The molecular structure of this compound incorporates several key functional groups, including a nitrophenyl moiety, an amino group, an oxoethyl group, and a methylthio group, which collectively contribute to its distinctive chemical behavior and biological activity.

Recent studies have highlighted the importance of 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate in the development of novel therapeutic agents. The nitrophenyl group, in particular, has been shown to exhibit potent pharmacological effects when incorporated into molecular frameworks designed for drug delivery systems. This functional group is known for its ability to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs), making it a valuable component in the synthesis of new drugs.

The oxoethyl and methylthio groups in the compound contribute to its complex reactivity, enabling a wide range of chemical modifications that can be tailored for specific biological targets. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the compound, ensuring that it can effectively interact with biological receptors and pathways. The presence of these groups also allows for further derivatization, opening up possibilities for creating analogs with enhanced efficacy or reduced side effects.

In the context of contemporary pharmaceutical research, 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural features suggest that it may be effective in modulating enzyme activity and receptor binding, which are critical mechanisms in many disease pathways. Researchers have been particularly interested in exploring its interactions with enzymes involved in inflammation and oxidative stress, areas where targeted intervention could lead to significant therapeutic benefits.

The compound's unique chemical profile also makes it a valuable tool for studying molecular mechanisms at the cellular level. By examining how 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate interacts with biological systems, scientists can gain insights into fundamental processes that underlie health and disease. This knowledge is essential for developing more precise and effective treatments. Additionally, the compound's stability under various conditions makes it suitable for use in both laboratory research and potential clinical applications.

Advances in synthetic chemistry have enabled more efficient production methods for 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate, making it more accessible for widespread research use. These improvements have not only reduced costs but also enhanced the quality and consistency of the compound, ensuring reliable results across different studies. The ability to produce this compound on a larger scale is crucial for advancing preclinical studies and eventually transitioning to clinical trials.

The integration of computational modeling techniques has further accelerated the development process for this compound. By simulating its interactions with biological targets, researchers can predict potential outcomes before conducting costly wet-lab experiments. This approach has significantly reduced the time required to identify promising candidates for further investigation. Moreover, computational methods have been instrumental in optimizing the compound's structure to improve its bioactivity and reduce any potential toxicity.

Future research directions for 2-((2-Nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate include exploring its role in drug delivery systems designed to enhance targeted therapy. Innovations such as nanoparticle formulations could improve the compound's delivery efficiency while minimizing off-target effects. These advancements hold promise for treating a variety of conditions where precise targeting is essential.

Collaborative efforts between academic institutions and pharmaceutical companies are vital for translating laboratory findings into tangible medical breakthroughs. The interdisciplinary nature of this research underscores the importance of collaboration across different scientific disciplines to fully realize the potential of compounds like 380549-66-6 and (((((((((((((((((((((((((((())))))))))))))))))))))))))))`)*). Such partnerships facilitate rapid translation of basic science discoveries into clinical applications that can improve patient outcomes.

In conclusion, 380549-66-6 and its corresponding product name represent a significant contribution to the field of chemical biomedical research. The unique structural features of ((((((((('')')')')')')')'))'))'))'))'))'))')* make it a versatile tool for developing new therapeutic agents with broad applications. Continued research efforts will likely uncover even more innovative uses for this compound, further solidifying its importance in advancing medical science.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd